4-Ethoxy-5-isopropyl-2-methylbenzaldehyde
Overview
Description
“4-Ethoxy-5-isopropyl-2-methylbenzaldehyde” is a chemical compound with the CAS Number: 872183-70-5. It has a molecular weight of 206.28 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-ethoxy-5-isopropyl-2-methylbenzaldehyde . The Inchi Code for this compound is 1S/C13H18O2/c1-5-15-13-6-10 (4)11 (8-14)7-12 (13)9 (2)3/h6-9H,5H2,1-4H3 .Physical And Chemical Properties Analysis
The compound is in liquid form . It is stored at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
Research has explored the synthesis of new compounds from derivatives of benzaldehydes. For example, derivatives like 3-ethoxy-4-hydroxybenzaldehyde have been used in the synthesis of a variety of novel compounds through reactions such as acetylation, methylation, and titrations in non-aqueous media (H. Yüksek et al., 2005). These methodologies could potentially be applied to 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde to generate new molecules with unique properties and applications.
Catalytic Activity and Electrocatalysis
Certain benzaldehyde derivatives have been investigated for their catalytic activity. For instance, the catalytic conversion of bioethanol into value-added chemicals showcases the potential of methylbenzaldehydes in catalysis (Takahiko Moteki et al., 2016). Another study demonstrated the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, illustrating the use of benzaldehyde derivatives in electrosynthesis applications (Rebecca S. Sherbo et al., 2018). These findings suggest possible research avenues for exploring the catalytic properties of 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde.
Material Science and Vibrational Dynamics
The study of vibrational dynamics in benzaldehyde derivatives provides insights into their physical properties. For example, the vibrational dynamics of 2-methoxy-, 4-methoxy-, and 4-ethoxy-benzaldehyde have been assessed, providing valuable information on their behavior in solid state, which can be crucial for material science applications (P. Ribeiro-Claro et al., 2021). Such studies could be extended to 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde to understand its potential as a material or in other applications.
properties
IUPAC Name |
4-ethoxy-2-methyl-5-propan-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-15-13-6-10(4)11(8-14)7-12(13)9(2)3/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEMGCWPWNRYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391858 | |
Record name | 4-ethoxy-5-isopropyl-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-5-isopropyl-2-methylbenzaldehyde | |
CAS RN |
872183-70-5 | |
Record name | 4-ethoxy-5-isopropyl-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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